Product packaging for Cyclododecanol;cyclododecanone;nitric acid(Cat. No.:CAS No. 72162-23-3)

Cyclododecanol;cyclododecanone;nitric acid

Cat. No.: B3029603
CAS No.: 72162-23-3
M. Wt: 429.6 g/mol
InChI Key: IAHSWKJEVNWSOQ-UHFFFAOYSA-N
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Description

Historical Context and Significance in Industrial and Academic Research

The industrial-scale synthesis of cyclododecanone (B146445) became viable with the advent of processes to produce its precursor, cyclododecatriene (CDT), from butadiene, a petrochemical derivative. scirp.orgscirp.org Early methods for synthesizing cycloketones, such as those developed by Ruzicka from dicarboxylic acids, yielded only small percentages of the desired product. scirp.org A significant advancement came with the acyloin condensation of dicarboxylic acid esters, which provided higher yields. scirp.org

The common industrial process for preparing cyclododecanone involves the air oxidation of cyclododecane (B45066) in the presence of boric acid to produce cyclododecyl borate. google.com This is then hydrolyzed to yield cyclododecanol (B158456), which is subsequently dehydrogenated to form cyclododecanone. google.com This multi-step process, however, is characterized by incomplete conversions and requires extensive recycling and purification steps. google.com

The significance of these compounds is rooted in their application as precursors to high-performance polymers and other valuable chemicals. Cyclododecanone is a key starting material for laurolactam (B145868), the monomer for Nylon-12, a polyamide with distinct advantages over Nylon-6 and Nylon-6,6. scirp.orgresearchgate.net Furthermore, the oxidation of cyclododecanol and cyclododecanone with nitric acid yields dodecanedioic acid, a crucial long-chain dicarboxylic acid used in the production of high-performance nylons like PA612 and PA1212. guidechem.com Beyond polymers, cyclododecanone is an important intermediate in the fragrance industry for synthesizing compounds like musk ketone and in the development of natural products with potential biological activity. researchgate.netguidechem.com

Interrelationships and Synthetic Utility of Cyclododecanol, Cyclododecanone, and Nitric Acid

The primary chemical relationship between these three compounds is the oxidation of cyclododecanol to cyclododecanone using nitric acid as the oxidizing agent. This reaction is a fundamental transformation in organic synthesis. The oxidation process typically occurs at elevated temperatures, with yields often exceeding 80% under optimized conditions.

Nitric acid's role as a potent oxidizing agent is well-established. In the context of cycloalkanes, it facilitates the conversion of alcohols to ketones and can further cleave the ring to produce dicarboxylic acids. guidechem.comdoubtnut.com For instance, the oxidation of a cyclohexanol (B46403)/cyclohexanone (B45756) mixture with nitric acid is a key step in the production of adipic acid for Nylon 6,6. doubtnut.comguidechem.com The reaction mechanism is complex, involving intermediates such as nitrogen dioxide, which is believed to be the active nitrating and oxidizing species. cia.govcia.gov The concentration of nitric acid is a critical parameter, with concentrations between 65-90 wt% often used for the preparation of dodecanedioic acid from cyclododecanol and/or cyclododecanone. guidechem.com

The synthetic utility of cyclododecanone extends far beyond its role as a precursor to polymers. It is a versatile building block for constructing a variety of complex molecular architectures. sapub.org As a β-ketoester, it is employed in the synthesis of diverse heterocyclic ring systems, including pyrazolones, isoxazolones, and pyrimidinones. sapub.orgresearchgate.net These fused heterocycles are of significant interest in medicinal chemistry due to their potential biological activities. sapub.org The reactivity of the cyclododecanone ring allows for various transformations, making it a valuable synthon for creating macrocyclic systems and other intricate organic compounds. researchgate.netresearchgate.net

Interactive Data Table: Synthesis Parameters for Cyclododecanone

ParameterValue/ConditionSignificance
Starting Material CyclododecanolThe alcohol precursor to the ketone.
Oxidizing Agent Nitric Acid (HNO₃)A strong oxidizing agent for the conversion.
Acid Concentration 65% HNO₃ (often with H₂SO₄)Affects reaction efficiency and selectivity. guidechem.com
Temperature 40–90°CBalances reaction rate and minimizes byproducts.
Catalyst Transition metals (e.g., Fe³⁺)Can accelerate the oxidation process.
Reaction Time 6–8 hours (typical)Monitored for completion of the reaction.
Yield >80% (optimized)Indicates the efficiency of the conversion.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H47NO5 B3029603 Cyclododecanol;cyclododecanone;nitric acid CAS No. 72162-23-3

Properties

IUPAC Name

cyclododecanol;cyclododecanone;nitric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O.C12H22O.HNO3/c2*13-12-10-8-6-4-2-1-3-5-7-9-11-12;2-1(3)4/h12-13H,1-11H2;1-11H2;(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHSWKJEVNWSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(CCCCC1)O.C1CCCCCC(=O)CCCCC1.[N+](=O)(O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H47NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72162-23-3, 127153-83-7
Record name Nitric acid, reaction products with cyclododecanol and cyclododecanone, by-products from, high-boiling fraction
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Synthesis Methodologies of Cyclododecanol

Catalytic Hydrogenation Pathways to Cyclododecanol (B158456)

Catalytic hydrogenation is a cornerstone in the synthesis of cyclododecanol, involving the addition of hydrogen across double bonds or to carbonyl groups in the presence of a metal catalyst. This approach is favored for its high selectivity and efficiency.

Hydrogenation of Cyclododecanone (B146445) for Cyclododecanol Production

A direct and common method for producing cyclododecanol is the catalytic hydrogenation of its corresponding ketone, cyclododecanone. This reduction reaction is highly efficient and is a key step in several multi-step synthesis routes.

The choice of catalyst is critical in the hydrogenation of cyclododecanone. Platinum group metals, particularly palladium and platinum, are widely employed due to their high catalytic activity and selectivity. pageplace.deiitm.ac.in These metals are typically dispersed on a high-surface-area support, such as activated carbon (C) or alumina (B75360) (Al₂O₃), to maximize their effectiveness. iitm.ac.inmasterorganicchemistry.com

Palladium-based catalysts are highly effective for this transformation. For instance, using a palladium on carbon (Pd/C) catalyst, cyclododecanol can be produced with high purity and yield. In one documented process, a precursor mixture containing cyclododecanone is hydrogenated at elevated temperature and pressure, achieving a cyclododecanol purity of 98.5% with a 97% yield. chemicalbook.com The reaction involves the dissociative adsorption of hydrogen onto the palladium surface, followed by its addition to the carbonyl group of cyclododecanone. masterorganicchemistry.com

Platinum catalysts also demonstrate excellent performance in hydrogenation reactions. rsc.org They are known for their high activity, which can sometimes lead to less selectivity if other reducible functional groups are present. mdpi.comrsc.org The efficiency of both platinum and palladium can be influenced by factors such as catalyst support, reaction temperature, and hydrogen pressure. pageplace.de While nickel catalysts are also used in hydrogenation due to lower cost, palladium and platinum often provide faster reaction rates and higher efficiency under milder conditions. researchgate.net

CatalystSupportReaction ConditionsYieldPurityReference
Palladium (Pd)Carbon (C)220°C, 1300 psig H₂97%98.5% chemicalbook.com
Palladium (Pd)Carbon (C)100°C, 10 kg/cm²·G H₂72 mol% (CDOL), 14 mol% (CDON)N/A google.com

Synthesis via Hydrogenation of Cyclododecane (B45066)

The synthesis of cyclododecanol can also originate from cyclododecane, which is itself produced by the complete hydrogenation of 1,5,9-cyclododecatriene (B1592173). acs.org This initial hydrogenation step uses catalysts like nickel to saturate the three double bonds of the cyclododecatriene ring, converting it to cyclododecane. globallcadataaccess.org The subsequent conversion of cyclododecane to cyclododecanol is not a direct hydrogenation, but rather an oxidation process followed by a reduction step. The saturated cyclododecane is first oxidized to yield a mixture of cyclododecanol and cyclododecanone. acs.orggloballcadataaccess.org This mixture is then subjected to a catalytic dehydrogenation step, typically over a copper catalyst, to convert the remaining cyclododecanol into cyclododecanone, which can then be hydrogenated to cyclododecanol as described previously. acs.org

Oxidative Approaches to Cyclododecanol Precursors

Oxidative methods provide an alternative route to cyclododecanol, starting from saturated or unsaturated cyclic hydrocarbons. These processes introduce oxygen-containing functional groups that are subsequently converted to the desired alcohol.

Air Oxidation of Cyclododecane with Boric Acid Catalysis

A well-established industrial process involves the air oxidation of cyclododecane to produce a mixture of cyclododecanol and cyclododecanone. acs.org This reaction is often catalyzed by boric acid. globallcadataaccess.org The role of boric acid is to act as a catalyst that can influence the reaction pathway, although it is considered a weak acid. semanticscholar.orged.ac.uk The oxidation is typically carried out at elevated temperatures (150-160°C) and atmospheric pressure. globallcadataaccess.org While this method is economically viable, it is reported to have only modest selectivity, around 88%, even at a low conversion rate per pass of about 8.5%. acs.org The resulting mixture of alcohol and ketone requires further processing, typically dehydrogenation of the alcohol to the ketone, followed by purification and subsequent hydrogenation to yield pure cyclododecanol.

Multi-Step Conversions from Cyclododecatriene Involving Epoxidation and Subsequent Hydrogenation

A more recent and selective pathway to cyclododecanol begins with 1,5,9-cyclododecatriene (CDT), a readily available petrochemical product. scirp.orgscirp.org This multi-step synthesis involves an initial selective epoxidation of one of the double bonds in the CDT ring to form 1,2-epoxy-5,9-cyclododecadiene (ECDD). scirp.orgscirp.orgd-nb.info This epoxidation is often carried out using hydrogen peroxide as the oxidant in the presence of a suitable catalyst. scirp.orgmdpi.com

The resulting ECDD is then hydrogenated to produce cyclododecanol. scirp.orgscirp.org This hydrogenation step targets the remaining double bonds and opens the epoxide ring to form the alcohol. Catalysts such as Raney nickel or palladium are effective for this conversion. scirp.orgscirp.org This method can achieve high yields for the hydrogenation step, with an average yield reported to be around 92.3%, and the highest yield reaching 94.9%. scirp.org This pathway is considered more environmentally friendly, or "greener," particularly when using harmless solvents like ethanol (B145695) instead of cyclohexane. scirp.org

Starting MaterialIntermediateHydrogenation CatalystSolventAverage YieldReference
1,5,9-Cyclododecatriene (CDT)1,2-Epoxy-5,9-cyclododecadiene (ECDD)Raney NickelEthanol92.3% scirp.org
1,5,9-Cyclododecatriene (CDT)1,2-Epoxy-5,9-cyclododecadiene (ECDD)PalladiumCyclohexaneN/A scirp.org

Synthesis Methodologies of Cyclododecanone

Nitric Acid-Mediated Oxidation of Cyclododecanol (B158456)

The conversion of cyclododecanol to cyclododecanone (B146445) via nitric acid is a widely practiced chemical transformation. This process relies on the potent oxidizing nature of nitric acid to selectively convert the secondary alcohol functional group into a ketone. The efficacy of this reaction is highly dependent on carefully controlled parameters to maximize the yield of cyclododecanone while minimizing the formation of byproducts, such as dicarboxylic acids from over-oxidation.

Optimization of Reaction Parameters for Yield and Selectivity

Achieving a high yield and selectivity in the nitric acid-mediated oxidation of cyclododecanol necessitates precise control over several key reaction parameters. These include the concentration of nitric acid, the use of co-oxidants, the reaction temperature, and the implementation of catalytic systems.

The concentration of nitric acid is a critical factor influencing both the rate and selectivity of the oxidation. Using nitric acid at concentrations around 60-65 wt% is common for this type of transformation. Research into the oxidation of similar alcohols, like 2-octanol, has shown that operating with nitric acid concentrations below 60 wt% can help control the reaction, ensuring it proceeds in a regime where the chemical reaction rate, rather than mass transfer, is the controlling factor.

Co-oxidants can be employed to enhance the efficiency of the reaction and regenerate the primary oxidizing species. One such approach is a controlled process that utilizes both nitric acid and oxygen. In this system, nitric acid acts as the direct source of the oxidizing species, which is then partially regenerated by oxygen. This method allows the reaction to proceed at moderate temperatures and can help in managing the exothermic nature of the oxidation.

ParameterConditionEffect on Yield and Selectivity
Nitric Acid Concentration 50-65 wt%Higher concentrations increase reaction rate but may also increase risk of over-oxidation to dicarboxylic acids. Lower concentrations offer better thermal control. utwente.nl
Co-oxidant (Oxygen) Positive pressure of O₂Regenerates oxidizing NOx species, allowing the reaction to be sustained at moderate temperatures (e.g., 20-45°C). google.com
Co-oxidant (Sulfuric Acid) H₂SO₄ can be usedActs as a catalyst, increasing the acidity of the medium and enhancing the oxidizing power of nitric acid, but requires careful control to avoid excessive side reactions.

Temperature control is paramount in the oxidation of cyclododecanol to prevent runaway reactions and the formation of undesired byproducts. The oxidation process is significantly exothermic, and an uncontrolled increase in temperature can lead to over-oxidation.

Studies have indicated that maintaining the reaction temperature within a specific range is crucial for optimal results. For instance, research on the oxidation of 2-octanol with 60 wt% nitric acid suggests that keeping the temperature below 25°C helps to ensure the reaction is not limited by mass transfer phenomena. utwente.nl In other systems, particularly those involving co-oxidants like oxygen, the reaction can be effectively controlled at moderate temperatures, typically between 20°C and 45°C. google.com Higher temperatures, while increasing the reaction rate, also elevate the risk of decomposition of nitric acid and the formation of unwanted side products. researchgate.netnih.gov

Temperature Range (°C)Efficacy and Influence
20 - 45 Optimal for controlled oxidations, particularly when using co-oxidants like oxygen. Minimizes thermal runaway risk and byproduct formation. google.com
< 25 (at 60 wt% HNO₃) Ensures the reaction is kinetically controlled rather than mass-transfer limited, leading to more predictable outcomes. utwente.nl
> 60 Significantly increases reaction rate but also enhances the risk of over-oxidation and thermal decomposition of nitric acid, leading to reduced selectivity. utwente.nlnih.gov

The inclusion of a catalytic system can significantly improve the efficiency and selectivity of the oxidation of secondary alcohols. Iron(III) salts, such as iron(III) chloride (FeCl₃), have been identified as effective catalysts for this transformation, particularly in aerobic oxidation systems where nitric acid is used in catalytic amounts.

In a system utilizing nitric acid and an iron(III) catalyst in a fluorinated alcohol solvent, secondary alcohols are selectively oxidized to ketones in excellent yields. acs.orgacs.orgresearchgate.netnih.gov The iron(III) catalyst plays a dual role in the reaction mechanism. It facilitates the decomposition of an alkyl nitrite (B80452) intermediate and also acts as a single-electron transfer catalyst in the regeneration of the active nitrosyl chloride (NOCl) species. acs.org This catalytic cycle allows the reaction to proceed efficiently under milder conditions than non-catalytic processes.

Mechanistic Elucidation of Cyclododecanol Oxidation by Nitric Acid

The mechanism for the oxidation of secondary alcohols by nitric acid, especially when catalyzed by iron(III) salts, is a multi-step process. While several pathways have been proposed, a well-supported mechanism involves the formation of an alkyl nitrite intermediate. acs.orgacs.orgacsgcipr.org

Formation of the Oxidizing Agent : In the presence of chloride ions and an acid, nitric acid can generate nitrosyl chloride (NOCl) in situ.

Formation of Alkyl Nitrite : The cyclododecanol attacks the NOCl, leading to the formation of a cyclododecyl nitrite intermediate.

Decomposition to Ketone : The crucial role of the iron(III) catalyst is observed in this step. Fe³⁺ ions facilitate the decomposition of the alkyl nitrite. This can occur through its Lewis acidic properties or by acting as a one-electron oxidant. acs.org This decomposition results in the formation of cyclododecanone.

Alternative Oxidative Transformations to Cyclododecanone

While nitric acid oxidation is a viable route, several alternative methods exist for the synthesis of cyclododecanone from cyclododecanol. These methods often employ different oxidizing agents and may offer advantages in terms of selectivity, safety, or environmental impact.

Hypohalite Oxidation : A common laboratory-scale method involves the use of sodium hypochlorite (B82951) (NaOCl), the active ingredient in household bleach, as the oxidizing agent. youtube.comjuliethahn.comquizlet.com This method is often preferred for its milder reaction conditions and avoidance of heavy metal waste associated with traditional oxidants like chromic acid. quizlet.com

Hydrogen Peroxide Oxidation : "Green" chemistry approaches often utilize hydrogen peroxide (H₂O₂) as the oxidant due to its environmentally benign byproduct, water. These reactions typically require a catalyst, such as a molybdenum-based complex, to activate the hydrogen peroxide for the efficient oxidation of the alcohol. beyondbenign.org

Chromium-Based Reagents : Traditional methods for alcohol oxidation include the use of chromium(VI) reagents like chromic acid (H₂CrO₄) or pyridinium chlorochromate (PCC). However, due to the toxicity and hazardous waste generated by these heavy metal oxidants, their use has become less common in favor of greener alternatives. quizlet.comscholaris.ca

Oxidizing Agent/MethodKey FeaturesAdvantagesDisadvantages
Sodium Hypochlorite (Bleach) Milder oxidizing agent, often used with a catalyst like acetic acid. juliethahn.comAvoids heavy metal waste, readily available. quizlet.comConcentration can be variable; reaction requires monitoring. quizlet.com
Hydrogen Peroxide Environmentally friendly oxidant, requires a catalyst (e.g., molybdenum-based). beyondbenign.orgProduces water as the only byproduct. beyondbenign.orgRequires a catalyst for effective activation.
Chromic Acid / PCC Strong, traditional oxidizing agents. scholaris.caHighly effective and well-established.Highly toxic, generates hazardous heavy metal waste. quizlet.comscholaris.ca

Direct Oxidation of Cyclododecane (B45066) to Cyclododecanone

The industrial production of cyclododecanone often begins with the direct oxidation of cyclododecane. This process typically involves the use of air as the oxidant in the presence of a catalyst. One common industrial method is the air oxidation of cyclododecane in the presence of boric acid. This process yields a mixture of cyclododecanol and cyclododecanone, with the alcohol being the major product in a ratio of approximately 10:1. The boric acid plays a crucial role by forming borate esters with the cyclododecanol as it is produced, which protects the alcohol from further oxidation and improves the selectivity of the reaction.

However, this method has its drawbacks. To maintain acceptable selectivity, the conversion of cyclododecane is typically kept low, often around 30%. This necessitates the separation and recycling of large amounts of unreacted cyclododecane. Following the oxidation, the borate esters must be hydrolyzed to liberate the cyclododecanol. The resulting mixture of cyclododecanol and cyclododecanone is then separated, and the cyclododecanol is subsequently converted to cyclododecanone in a separate dehydrogenation step. This multi-step process, while effective, is complex and energy-intensive.

Oxidation of Cyclododecanol Using Non-Nitric Acid Reagents

The conversion of cyclododecanol to cyclododecanone is a critical step in many synthesis routes. A variety of oxidizing agents and catalytic systems have been developed to achieve this transformation efficiently and selectively, avoiding the use of harsh reagents like nitric acid.

Ruthenium-Catalyzed Oxidation Protocols

Ruthenium complexes are versatile and effective catalysts for the oxidation of alcohols to carbonyl compounds. sciencemadness.orgorganic-chemistry.org The reactivity of these catalysts can be fine-tuned by altering the oxidation state of the ruthenium and the nature of its ligands. For the oxidation of secondary alcohols like cyclododecanol, ruthenium(III) chloride (RuCl₃) is a commonly used catalyst precursor. organic-chemistry.org

Nitrogen Dioxide and Silica (B1680970) Gel-Based Oxidation Systems

The use of nitrogen dioxide (NO₂) or its dimer, dinitrogen tetroxide (N₂O₄), in the presence of a solid support like silica gel has been reported for the oxidation of various organic compounds. However, the application of this specific system for the oxidation of cyclododecanol to cyclododecanone is not well-documented in the scientific literature. While metallic nitrates supported on silica gel have been shown to oxidize secondary alcohols, the direct use of nitrogen dioxide on silica gel for this transformation is not a commonly cited method.

Catalysis by Organic Nitrogen Compounds and Nitroxyl (B88944) Radicals

Stable nitroxyl radicals, most notably 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), have emerged as highly efficient and selective catalysts for the oxidation of alcohols. organic-chemistry.org These organocatalysts operate through a catalytic cycle involving the nitroxyl radical and its corresponding oxoammonium cation, which is the active oxidizing species. A co-oxidant is required to regenerate the oxoammonium cation from the hydroxylamine (B1172632) formed during the alcohol oxidation.

A variety of co-oxidants can be employed in TEMPO-catalyzed oxidations, including sodium hypochlorite (NaOCl), bis(acetoxy)iodobenzene (PhI(OAc)₂), and molecular oxygen in the presence of a transition metal co-catalyst. The choice of co-oxidant can influence the reaction conditions and the selectivity of the process. For secondary alcohols such as cyclododecanol, TEMPO-based systems provide a mild and efficient route to the corresponding ketone. The steric hindrance around the nitroxyl radical contributes to the selectivity of these catalysts. Bicyclic nitroxyl derivatives, such as 2-azaadamantane N-oxyl (AZADO) and 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), have also been developed and, in some cases, exhibit enhanced reactivity compared to TEMPO due to reduced steric hindrance around the active site.

Below is a representative table of conditions for the TEMPO-catalyzed oxidation of a secondary alcohol:

CatalystCo-oxidantSolventTemperature (°C)Time (h)Yield (%)
TEMPONaOClCH₂Cl₂/H₂O0 - 250.5 - 2>90
TEMPOPhI(OAc)₂CH₂Cl₂251 - 3>90
AZADONaOClCH₂Cl₂/H₂O00.5>95
Hypochlorous Acid as an Oxidizing Agent

Hypochlorous acid (HOCl), often generated in situ from sodium hypochlorite (household bleach), is a readily available and inexpensive oxidizing agent for the conversion of secondary alcohols to ketones. The oxidation of cyclododecanol to cyclododecanone using bleach is a common laboratory preparation.

The reaction is typically carried out in a biphasic system, with the cyclododecanol in an organic solvent such as ethyl acetate or dichloromethane, and the sodium hypochlorite in an aqueous solution. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can be added to facilitate the transfer of the hypochlorite anion to the organic phase. The pH of the aqueous phase is usually adjusted to the acidic side to favor the formation of hypochlorous acid, which is a more potent oxidizing agent than the hypochlorite ion.

The following table summarizes typical reaction conditions for the oxidation of cyclododecanol with hypochlorous acid:

SubstrateOxidizing AgentSolventCatalystTemperature (°C)Reaction Time
CyclododecanolSodium HypochloriteEthyl Acetate/WaterAcetic Acid25 - 401 - 2 hours
Hydrogen Peroxide-Mediated Oxidations Utilizing Heteropolyphosphatotungstate Catalysts

Hydrogen peroxide (H₂O₂) is considered an environmentally benign oxidant as its only byproduct is water. However, its use often requires a catalyst to achieve efficient and selective oxidations. Heteropoly acids and their salts, particularly those based on tungsten, have shown great promise as catalysts for H₂O₂-mediated oxidations.

An eco-friendly synthesis of cyclododecanone from cyclododecanol has been developed using a hexadecyltrimethylammonium heteropolyphosphatotungstate catalyst, [(n-C₁₆H₃₃NMe₃)₃PW₄O₁₆]. organic-chemistry.org This catalyst facilitates the oxidation of cyclododecanol with hydrogen peroxide in a mixed solvent system of water and t-butanol. This method provides a green alternative to traditional oxidation procedures that use stoichiometric amounts of hazardous reagents.

The table below presents research findings for the oxidation of cyclododecanol using this catalytic system:

CatalystOxidantSolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)
[(n-C₁₆H₃₃NMe₃)₃PW₄O₁₆]H₂O₂Water/t-butanol80698.599.1

This catalytic system demonstrates high conversion and excellent selectivity for the desired cyclododecanone product under relatively mild and environmentally friendly conditions.

Dehydrogenation of Cyclododecanol for Cyclododecanone Formation

C₁₂H₂₄O (Cyclododecanol) → C₁₂H₂₂O (Cyclododecanone) + H₂ (Hydrogen)

Applications of Metal Catalysts (e.g., Copper Powder, Raney Nickel) in Dehydrogenation

Metal-based catalysts are widely employed for the dehydrogenation of alcohols due to their high activity and selectivity. Among these, copper-based catalysts and Raney nickel are prominent choices for industrial applications.

Copper Powder and Copper-Based Catalysts

Copper is a well-established and effective catalyst for the dehydrogenation of both primary and secondary alcohols. In the vapor phase, cyclododecanol can be passed over a heated copper catalyst to yield cyclododecanone. The catalytic activity of copper is attributed to its ability to facilitate the cleavage of the O-H and C-H bonds in the alcohol.

Research on the dehydrogenation of long-chain alcohols, such as dodecanol, provides insight into the typical conditions and catalyst performance that can be expected for cyclododecanol. Studies using copper-based catalysts, such as copper supported on silica (Cu/SiO₂), have demonstrated high efficiency. For instance, in a continuous fixed-bed reactor, the vapor-phase dehydrogenation of dodecanol over a Cu/SiO₂ catalyst achieved significant conversion and excellent selectivity to the corresponding aldehyde, dodecanal researchgate.net. The performance of such catalysts is often linked to the synergistic effect between different copper species (Cu⁰ and Cu⁺) on the catalyst surface researchgate.net.

The table below summarizes representative research findings for the dehydrogenation of a C12 alcohol using a copper-based catalyst, illustrating the typical process parameters.

CatalystSubstrateTemperature (°C)Conversion (%)Selectivity (%)Phase
Cu/SiO₂Dodecanol26082.398.9Vapor

Data derived from studies on dodecanol dehydrogenation, serving as an illustrative example for C12 alcohol conversion researchgate.net.

Raney Nickel

Raney nickel, a porous nickel catalyst, is renowned for its high surface area and catalytic activity in both hydrogenation and dehydrogenation reactions masterorganicchemistry.com. It is prepared by treating a nickel-aluminum alloy with a concentrated sodium hydroxide solution, which leaches out the aluminum, leaving behind a fine-grained, highly porous nickel structure masterorganicchemistry.com.

In the context of producing cyclododecanone, Raney nickel is often mentioned in the hydrogenation step to produce the precursor, cyclododecanol, from intermediates like epoxycyclododecadiene scirp.orgscirp.orgresearchgate.net. However, its properties also make it a suitable, though potentially aggressive, catalyst for the reverse reaction: the dehydrogenation of cyclododecanol. The high activity of Raney nickel can sometimes lead to side reactions if the process conditions are not carefully optimized. While specific performance data for the direct dehydrogenation of cyclododecanol using Raney nickel is not extensively detailed in readily available literature, its application in the dehydrogenation of other cyclic alkanes is well-documented, demonstrating its capability to facilitate such transformations. The choice between a copper catalyst and Raney nickel often depends on the desired balance between reaction rate, selectivity, catalyst cost, and catalyst lifespan in a specific industrial setting.

Nitric Acid in Dodecanedioic Acid Ddda Synthesis from Cyclododecanol and Cyclododecanone

Oxidative Conversion Pathways from Cyclic Precursors to Dicarboxylic Acids

The conversion of cyclododecanol (B158456) and cyclododecanone (B146445) to dodecanedioic acid is an oxidative ring-opening reaction. Nitric acid serves as a powerful oxidizing agent that cleaves the carbon-carbon bonds within the twelve-membered ring structure. atamanchemicals.comchemicalbook.com The reaction pathway is a complex, multi-step process. researchgate.net

Role of Catalysis in Enhancing DDDA Yield and Purity

To improve the efficiency and selectivity of the nitric acid oxidation process, catalytic systems are employed. Catalysts play a pivotal role in accelerating the reaction rate and directing the reaction towards the desired product, thereby increasing the yield and purity of DDDA while minimizing the formation of undesirable by-products. google.comcore.ac.uk

A widely adopted catalytic system for the synthesis of DDDA involves a combination of copper and vanadium salts, such as copper nitrate (B79036) and ammonium (B1175870) metavanadate. google.comgoogleapis.com This mixed-catalyst system has proven effective in the nitric acid oxidation of the cyclododecanol/cyclododecanone mixture. The presence of these transition metals facilitates the complex redox reactions involved in the oxidative cleavage of the ring. For instance, a process utilizing a V/Cu catalyst to oxidize cyclododecanone with an excess of nitric acid can achieve high purity and yield. googleapis.com In one documented example, this catalytic oxidation resulted in an expected DDDA purity of 99% and a yield of 88% based on the starting cyclododecanol. google.comgoogleapis.com

Catalyst SystemPrecursorOxidantPurityYield
Copper and Vanadium SaltsCyclododecanol/Cyclododecanone MixtureNitric Acid99% (expected)88% (based on cyclododecanol)

Process Control and Optimization in DDDA Synthesis

Effective control and optimization of reaction parameters are essential for maximizing the selectivity and yield of DDDA. Key variables include the concentration of nitric acid, the composition of the reaction medium, the use of co-solubilizers, and the management of by-products.

The concentration of nitric acid is a critical factor influencing the rate and outcome of the oxidation. A specific concentration, such as 54% nitric acid, has been used in the oxidation of cyclododecanone. google.com The reaction temperature must also be carefully maintained within an optimal range, for example, between 65°C and 70°C, to ensure a controlled reaction and prevent excessive degradation or the formation of unwanted side products. google.com The composition of the reaction medium is tailored to ensure proper mixing and interaction between the reactants.

The solubility of the organic precursors (cyclododecanol and cyclododecanone) in the aqueous nitric acid medium can be limited. To overcome this, co-solubilizers are often introduced. C₂-C₄ monocarboxylic acids, particularly acetic acid, have been found to act as effective "reaction modifiers and solubilizers." google.com The addition of a controlled amount of acetic acid to the nitric acid oxidation medium leads to a significant increase in the selectivity of the conversion to DDDA and results in a product of higher purity. google.com This improvement is attributed to the enhanced miscibility of the reactants, allowing for a more uniform and controlled oxidation process.

An exemplary process demonstrates this effect, where cyclododecanol was oxidized using a mixture of nitric acid and glacial acetic acid. This method resulted in a high yield of DDDA. google.com

PrecursorOxidizing MediumTemperatureYieldTheoretical Acid NumberMeasured Acid Number
Cyclododecanol (419 g)1375 g Nitric Acid, 400 g Glacial Acetic Acid65-70°C82%8.70 meq./gm.8.63 meq./gm.
Cyclododecanone (26 g)130 g of 54% Nitric Acid, Acetic Acid70°C---

Mitigation of these by-products is achieved through careful process optimization. The use of mixed-metal catalysts like copper and vanadium enhances selectivity for the C12 ring opening without further degradation. googleapis.com Similarly, the addition of co-solubilizers such as acetic acid improves the reaction's selectivity, thereby reducing the proportion of shorter-chain diacids formed. google.com Precise control over reaction temperature and nitric acid concentration also helps to prevent over-oxidation. By optimizing these conditions, the formation of by-products can be minimized, leading to a higher yield of pure dodecanedioic acid.

Reaction Mechanisms and Kinetic Studies Involving Cyclododecanol, Cyclododecanone, and Nitric Acid

Detailed Mechanistic Pathways of Cyclododecanol (B158456) Oxidation to Cyclododecanone (B146445)

The reaction is generally initiated by the formation of dinitrogen trioxide (N₂O₃) from nitric acid and the catalytic nitrous acid.

Step 1: Formation of the Active Oxidizing Agent Nitrous acid, present in trace amounts or generated in situ, reacts with nitric acid to form dinitrogen trioxide (N₂O₃), which acts as the primary nitrosating agent.

2 HNO₂ ⇌ N₂O₃ + H₂O

Step 2: Formation of Cyclododecyl Nitrite (B80452) Intermediate The cyclododecanol attacks the electrophilic N₂O₃, or more accurately, the nitrosonium ion (NO⁺) source, to form a protonated cyclododecyl nitrite ester. Subsequent deprotonation yields the unstable cyclododecyl nitrite intermediate.

(C₁₂H₂₃)OH + N₂O₃ → (C₁₂H₂₃)O-N=O + HNO₂

Step 3: Decomposition of the Nitrite Ester The crucial step involves the decomposition of the cyclododecyl nitrite. This is believed to proceed via a homolytic cleavage of the weak O-N bond, although concerted pathways are also proposed. The presence of an α-hydrogen is critical. A base (like water or another alcohol molecule) abstracts the α-hydrogen, leading to the elimination of a molecule of hyponitrous acid (H₂N₂O₂), which is unstable and decomposes, and the formation of the cyclododecanone carbonyl group. A proposed pathway involves the formation of a radical pair followed by hydrogen abstraction.

Alternatively, a concerted, cyclic transition state can be envisioned where the nitroso group assists in the removal of the α-hydrogen, leading directly to the ketone, nitrous oxide (N₂O), and water.

Recent studies on similar secondary alcohols suggest that metal catalysts, such as iron(III) chloride, can facilitate the decomposition of the alkyl nitrite intermediate into the ketone. acs.org In the context of nitric acid oxidation, the various nitrogen oxides (NOx) generated can participate in a complex series of redox cycles to regenerate the active species.

C₁₂H₂₄O + HNO₃ → C₁₂H₂₂O + H₂O + NOx

The reaction is typically conducted at elevated temperatures, often in the range of 60–90°C, to achieve high yields, which can exceed 80% under optimized conditions.

Multi-Step Mechanisms of Cyclododecanone Oxidation to Dodecanedioic Acid

The oxidation of the cyclic ketone, cyclododecanone, to the linear α,ω-dicarboxylic acid, dodecanedioic acid (DDDA), is a more complex, ring-opening oxidation. This transformation is a critical industrial process and often employs a mixed catalyst system, typically containing vanadium and copper salts (e.g., ammonium (B1175870) vanadate (B1173111) and copper nitrate), to improve selectivity and yield. researchgate.net The mechanism, analogous to the well-studied oxidation of cyclohexanone (B45756) to adipic acid, proceeds through several intermediate stages. researchgate.netresearchgate.net

Step 1: α-Hydroxylation or Nitrosation The reaction is initiated at the α-carbon position to the carbonyl group. In the presence of nitrous acid, the ketone can be converted to an α-nitroso ketone via its enol or enolate form. This is then rapidly oxidized or hydrolyzed to a 1,2-diketone intermediate, 1,2-cyclododecanedione (B11951734).

Step 2: Oxidative Cleavage of the 1,2-Diketone The key ring-opening step is the oxidative cleavage of the C-C bond between the two carbonyl groups of the 1,2-cyclododecanedione intermediate. Nitric acid attacks one of the carbonyl carbons, leading to the formation of an unstable intermediate that fragments. This cleavage results in a 12-carbon keto-carboxylic acid (12-oxododecanoic acid).

Step 3: Oxidation of the Keto-Carboxylic Acid The resulting keto-acid is then further oxidized at the ketone position. This oxidation is mechanistically similar to the initial ring-opening, potentially proceeding through an α-hydroxylation pathway, eventually cleaving a C-C bond to yield the final product, dodecanedioic acid, and smaller fragments.

However, the reaction is not perfectly selective. Oxidative attack can occur at other points on the carbon chain, leading to the formation of shorter-chain dicarboxylic acids such as undecanedioic acid (C11) and sebacic acid (C10) as major by-products. The role of the vanadium(V) catalyst is crucial in selectively oxidizing the 1,2-dione intermediate, thus enhancing the yield of the desired C12 acid. researchgate.net Copper catalysts are thought to be effective, particularly at higher temperatures, in preventing the breakdown of unstable intermediates. researchgate.net

Kinetic Investigations of Reaction Rates and Their Dependence on Catalytic Systems and Reaction Conditions

The rates of both the oxidation of cyclododecanol and the subsequent ring-opening of cyclododecanone are highly sensitive to reaction conditions such as temperature, nitric acid concentration, and the presence of catalysts. Kinetic studies, often drawing parallels from the extensively researched oxidation of cyclohexanol (B46403) and cyclohexanone, provide insight into these dependencies.

Dependence on Reaction Conditions

The formation rate of dicarboxylic acids from cyclic alcohols and ketones is strongly dependent on both temperature and nitric acid concentration. researchgate.net Industrial processes must balance reaction rate with selectivity; overly aggressive conditions can lead to the formation of undesirable shorter-chain dicarboxylic acids and the excessive consumption of nitric acid. google.com Research has shown that maintaining a relatively low nitric acid concentration (e.g., 4-24%) while operating at a higher temperature (e.g., 70-110 °C) can achieve a satisfactory reaction rate while minimizing nitric acid consumption. google.com

Many nitric acid-based oxidations exhibit an induction period, followed by an autocatalytic phase. researchgate.net This is attributed to the role of nitrous acid (HNO₂), which is produced during the reaction and also acts as a catalyst for the initial steps. The addition of a small amount of a nitrite salt can eliminate this induction period.

Interactive Data Table: Effect of Reaction Parameters on Dicarboxylic Acid Synthesis

The following table summarizes the qualitative effects of various parameters on the oxidation of cyclic ketones to dicarboxylic acids, based on findings from related systems.

ParameterEffect on Reaction RateEffect on Selectivity for Target Dicarboxylic AcidNotes
Temperature Increases significantly with temperature.Can decrease at very high temperatures due to increased side reactions and degradation.An optimal temperature range exists to balance rate and yield. For cyclic ketones, 50-130°C is a typical range. google.com
Nitric Acid Concentration Increases with concentration.Lower concentrations (4-24%) are often preferred to minimize by-product formation and nitric acid consumption. google.comHigh concentrations can lead to more aggressive, less selective oxidation.
Catalyst (V/Cu) Significantly increases the rate of reaction.Greatly enhances selectivity for the desired dicarboxylic acid by directing the reaction pathway and preventing the breakdown of intermediates. researchgate.netVanadium(V) is particularly effective in the selective oxidation of the 1,2-dione intermediate. researchgate.net
Nitrous Acid (Catalyst) Acts as an essential catalyst, initiating the reaction.Influences the initial reaction pathway.Responsible for the autocatalytic nature of the reaction.

Role of Catalytic Systems

The use of a mixed-metal catalyst system, most commonly containing vanadium and copper, is standard practice for the industrial oxidation of cyclododecanone to dodecanedioic acid. researchgate.net

Vanadium(V): The primary role of the vanadium catalyst is to enhance the selectivity of the ring-opening oxidation. It is believed that V(V) selectively oxidizes the cyclohexane-1,2-dione intermediate, which is a key step in one of the major pathways to the dicarboxylic acid. researchgate.net This directed oxidation minimizes the formation of by-products.

Copper(II): The role of copper is complementary. It is thought to be particularly effective at higher temperatures, where it helps to stabilize reaction intermediates and prevent their further degradation into shorter-chain acids. researchgate.net

Interactive Data Table: Influence of V/Cu Catalyst on Cyclohexanol Oxidation Products

Data from studies on the analogous oxidation of cyclohexanol to adipic acid (AA) demonstrate the profound impact of the V/Cu catalytic system on product selectivity.

Catalyst SystemKey EffectImpact on SelectivityReference
None Lower selectivity for Adipic Acid (AA).Higher relative amounts of by-products like glutaric and succinic acids. researchgate.net
Vanadium(V) alone Enhances selectivity for AA.Suppresses the formation of glutaric and succinic acids. researchgate.net
Copper(II) alone Enhances selectivity for AA.More effective than V(V) in suppressing by-products. researchgate.net
Vanadium(V) + Copper(II) Highest enhancement of selectivity for AA.The combination is more effective than either catalyst alone. Reduces consumption of HNO₃ per mole of product. researchgate.net

These kinetic investigations and mechanistic insights are fundamental to the continuous improvement of the industrial synthesis of dodecanedioic acid, driving efforts towards more efficient, selective, and environmentally benign chemical processes.

Derivatives and Transformations of Cyclododecanone in Advanced Organic Synthesis

Utilization of Cyclododecanone (B146445) as a Precursor for Macrocyclic Systems

The 12-carbon framework of cyclododecanone makes it an ideal starting point for the synthesis of other macrocyclic compounds, which are of great interest in various fields of chemistry.

Synthesis of Fragrance Compounds and Macrocyclic Lactones

Cyclododecanone is a key intermediate in the production of several macrocyclic musk fragrances. For instance, it is a precursor to cyclohexadecanone, a compound used in the fragrance industry. researchgate.net Furthermore, it is instrumental in the synthesis of muscone, a highly valued natural musk fragrance, and other macrocyclic lactones with musk-like odors such as (R)-12-methyltridecanolide. missouri.edu The synthesis of various macrocyclic lactones, which are primary raw materials in the flavor and fragrance industry, often involves intermediates derived from cyclododecanone. openochem.org These lactones are prized for their characteristic musk scents, which were traditionally obtained from animal sources. openochem.org The ability to synthesize these compounds from a readily available starting material like cyclododecanone is of significant commercial importance.

One synthetic route to a fragrance compound starting from cyclododecanone involves a three-step process to yield 5-cyclohexadecen-1-one. This transformation begins with the chlorination of cyclododecanone to produce 2-chlorocyclododecanone. This intermediate is then reacted with vinyl magnesium chloride to form 1,2-divinylcyclododecan-1-ol. The final step is an oxy-Cope rearrangement which results in the formation of 5-cyclohexadecen-1-one. organic-chemistry.org

Macrocyclic lactones are another important class of fragrance compounds derived from cyclododecanone. These are cyclic esters with large rings and are known for their pleasant, musk-like odors. openochem.org The synthesis of these lactones from cyclododecanone often involves oxidation and rearrangement reactions to introduce the ester functionality into the macrocyclic ring.

Ring Expansion and Contraction Methodologies

The flexible 12-membered ring of cyclododecanone can be manipulated to create both larger and smaller ring systems, providing access to a diverse range of cyclic compounds.

Ring expansion reactions are employed to increase the number of atoms in the cyclododecanone ring. These methods are particularly useful for synthesizing macrocyclic ketones and lactones with 15 to 17 carbon atoms, which are valuable as musk fragrances. researchgate.net One approach involves the condensation of 1-methoxycyclododec-1-ene, derived from cyclododecanone, with 2-methylbut-3-yn-2-ol to form α-3,3-dimethylallenyl-cyclododecanone through a Cope rearrangement. researchgate.netwikipedia.org This intermediate can then undergo further reactions to expand the ring by two or four carbon atoms. researchgate.netwikipedia.org For example, ultraviolet irradiation of the α-allenyl ketone leads to a 1,3-acyl migration, resulting in the formation of 2-isopropylidenecyclotetradec-3-trans-enone, a 14-membered ring. researchgate.netwikipedia.org Alternatively, addition of vinylmagnesium bromide to the allenic ketone followed by a thermal Cope rearrangement yields 4-isopropylidenecyclohexadec-5-trans-enone, a 16-membered ring. researchgate.netwikipedia.org

Conversely, ring contraction methodologies are utilized to synthesize smaller, more strained ring systems from the larger cyclododecanone framework. These reactions often proceed through cationic rearrangements, such as the Pinacol-type rearrangement, where the loss of a leaving group and the migration of an endocyclic bond leads to a smaller ring. nih.gov

Condensation Reactions of Cyclododecanone

Cyclododecanone and its derivatives readily undergo condensation reactions, which are fundamental in constructing larger and more complex molecular architectures, including fused heterocyclic systems.

Aldol (B89426) Condensation for the Construction of Larger Cyclic Structures

The aldol condensation is a powerful tool for forming carbon-carbon bonds. Intramolecular aldol reactions of dicarbonyl compounds derived from cyclododecanone can be used to construct larger cyclic structures. For instance, a tandem hydroformylation/aldol condensation of 2-(but-3-enyl)cyclododecanone can lead to the formation of a new ring fused to the cyclododecane (B45066) framework. In this process, the hydroformylation of the butenyl side chain generates an aldehyde, which can then undergo an intramolecular aldol reaction with the ketone of the cyclododecanone ring. The regioselectivity of the aldol condensation is influenced by the stability of the resulting ring system, with five- and six-membered rings being thermodynamically favored.

Ritter Conditions for the Synthesis of Acetamide (B32628) Derivatives

The Ritter reaction provides a method for the synthesis of N-alkyl amides from nitriles and a source of a carbocation, such as an alcohol in the presence of a strong acid. organic-chemistry.org This reaction can be applied to cyclododecanol (B158456), the alcohol derivative of cyclododecanone, to produce acetamide derivatives. The reaction proceeds by the protonation of the alcohol and subsequent loss of water to form a cyclododecyl carbocation. This carbocation is then attacked by the nitrogen atom of a nitrile, such as acetonitrile, to form a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields the corresponding N-cyclododecyl acetamide. organic-chemistry.org It has been shown that Ritter-like reactions can be catalyzed by copper(II) triflate under mild conditions, and for substituted cycloalkanols, the reaction can proceed with high stereoretention.

Reactant 1Reactant 2ProductReaction Type
CyclododecanolAcetonitrileN-Cyclododecyl acetamideRitter Reaction

Reactions with Bifunctional Nucleophiles for Fused Heterocyclic Compounds

Cyclododecanone derivatives can be utilized as synthons for the construction of fused heterocyclic systems. For example, 2-(hydroxymethylene)cyclododecanone can undergo condensation reactions with various bifunctional nucleophiles to yield macrocyclic systems fused to different heterocyclic rings. This approach provides a straightforward route to complex molecules under mild conditions.

Examples of bifunctional nucleophiles that react with 2-(hydroxymethylene)cyclododecanone include:

Benzo[d]imidazole: Forms a pyrimidine-fused system.

Pyrazolo[3,4-b]pyridine: Results in a pyrazolopyrimidine-fused structure.

Ethylene diamine: Leads to the formation of a diazepine (B8756704) ring fused to the cyclododecane framework.

6-Aminothiouracil: Yields a pyridopyrimidine-fused compound.

These reactions demonstrate the utility of cyclododecanone as a versatile platform for the synthesis of a wide range of fused heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Cyclododecanone DerivativeBifunctional NucleophileFused Heterocyclic Product
2-(hydroxymethylene)cyclododecanoneBenzo[d]imidazolePyrimidine-fused cyclododecane
2-(hydroxymethylene)cyclododecanonePyrazolo[3,4-b]pyridinePyrazolopyrimidine-fused cyclododecane
2-(hydroxymethylene)cyclododecanoneEthylene diamineDiazepine-fused cyclododecane
2-(hydroxymethylene)cyclododecanone6-AminothiouracilPyridopyrimidine-fused cyclododecane

Condensation with Active Methylene (B1212753) Compounds

The Knoevenagel condensation is a prominent reaction for forming carbon-carbon bonds, involving the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. pearson.commychemblog.com This reaction is a cornerstone in synthesizing α,β-unsaturated carbonyl compounds. purechemistry.org In the context of cyclododecanone, this condensation provides a pathway to various functionalized derivatives.

The reaction typically involves the deprotonation of the active methylene compound by a base to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of cyclododecanone. purechemistry.org Subsequent dehydration leads to the formation of a new carbon-carbon double bond. mychemblog.com

Active methylene compounds suitable for this reaction are characterized by a CH2 group flanked by two electron-withdrawing groups, such as in malonic esters, acetoacetic esters, and malononitrile. mychemblog.com The choice of catalyst is crucial, with secondary amines often being effective. pearson.com

Table 1: Examples of Knoevenagel Condensation with Various Aldehydes and Active Methylene Compounds

Aldehyde/KetoneActive Methylene CompoundCatalystProductReference
Various AldehydesMeldrum's acid, barbituric acid, dimedoneCetyltrimethylammonium bromide in waterCorresponding condensation products researchgate.net
4-ChlorobenzaldehydeVarious active methylene compoundsBoric acid in ethanol (B145695)2-Alkylidene/arylidene derivatives sciforum.net
BenzaldehydeAcetylacetonePiperidine in methanol3-(Phenylmethylene)pentane-2,4-dione mychemblog.com
SyringaldehydeMalonic acidPiperidine in pyridineCorresponding unsaturated acid mychemblog.com

While specific examples with cyclododecanone are not extensively detailed in the provided search results, the general principles of the Knoevenagel condensation are directly applicable.

Beckmann Rearrangement for the Synthesis of Laurolactam (B145868)

The Beckmann rearrangement is a crucial industrial process for converting ketoximes into amides. wikipedia.org In the case of cyclododecanone, its oxime undergoes this rearrangement to produce laurolactam, the monomer for Nylon-12. wikipedia.orgintratec.us

The process begins with the oximation of cyclododecanone, which is achieved by reacting it with hydroxylamine (B1172632). wikipedia.orgudel.edu The resulting cyclododecanone oxime is then treated with a strong acid, such as sulfuric acid or oleum, which catalyzes the rearrangement to laurolactam. wikipedia.orgresearchgate.netgoogle.com

Industrial Production of Laurolactam:

The industrial synthesis of laurolactam typically starts from cyclododecatriene, which is hydrogenated to cyclododecane. wikipedia.org Oxidation of cyclododecane yields a mixture of cyclododecanol and cyclododecanone, which is then dehydrogenated to pure cyclododecanone. wikipedia.orgintratec.us The subsequent oximation and Beckmann rearrangement complete the synthesis of laurolactam. wikipedia.org

Alternative, more environmentally friendly methods are continuously being explored. One such method involves a vapor-phase Beckmann rearrangement using solid acid catalysts, which offers advantages over the traditional liquid-phase process that uses strong acids. researchgate.net Zeolite-based catalysts, for instance, have shown high selectivity and conversion rates at elevated temperatures. researchgate.net

Another approach utilizes cyanuric chloride with a zinc chloride co-catalyst, providing a catalytic method for the rearrangement. wikipedia.orglscollege.ac.in This reaction proceeds through a catalytic cycle where cyanuric chloride activates the hydroxyl group of the oxime. lscollege.ac.in

Table 2: Catalytic Systems for Beckmann Rearrangement of Cyclododecanone Oxime

Catalyst SystemReaction ConditionsYield of LaurolactamReference
Fuming Sulfuric AcidLiquid phaseHigh researchgate.net
Acid-treated [Al,B]-BEA zeoliteVapor phase, ~320 °C, reduced pressure98% selectivity researchgate.net
Trimethylchlorosilane, TetrachlorosilaneSilane-nitrile-solvent systems, 100 °CEffective oup.com
Cyanuric chloride/Zinc chlorideCatalyticHigh wikipedia.orglscollege.ac.in
Cyanuric chloride (TCT)Isopropylcyclohexane solvent- epo.org

Synthesis and Reactivity of Alpha-Substituted Cyclododecanone Derivatives

The alpha-position to the carbonyl group in cyclododecanone is a key site for functionalization, leading to a wide array of derivatives with diverse applications.

α-Halogenation:

Alpha-halogenation of cyclododecanone can be achieved using various reagents. For instance, α-bromocyclododecanone can be synthesized in nearly quantitative yield using N-bromosuccinimide (NBS) under photochemical conditions. researchgate.net Similarly, α-iodination has been accomplished in the solid state using elemental iodine and oxone as a catalyst. researchgate.net The synthesis of α-chlorocyclododecanone has been reported via treatment with LDA followed by p-toluenesulfonyl chloride. researchgate.net These α-haloketones are versatile intermediates in organic synthesis. nih.gov

α-Alkylation:

The introduction of alkyl groups at the alpha-position of cyclododecanone is another important transformation. Radical alkylation of cyclododecanone with allyl acetate, initiated by inorganic radical initiators like CuO, has been investigated. researchgate.net Industrially, the α-alkylation of cyclic ketones is a significant process, and recent research has focused on developing more sustainable methods using catalysts like Mn2+ in the presence of air. csic.es Photocatalytic methods using quantum dots have also been developed for the α-alkylation of cyclic ketones without the need for amine catalysts or directing groups. chemistryviews.org

Table 3: Selected Examples of α-Substitution of Cyclododecanone

ReactionReagents/CatalystProductReference
α-BrominationN-Bromosuccinimide (NBS), hv2-Bromocyclododecanone researchgate.net
α-IodinationIodine, Oxone2-Iodocyclododecanone researchgate.net
α-ChlorinationLDA, p-Toluenesulfonyl chloride2-Chlorocyclododecanone researchgate.net
Radical α-AlkylationAllyl acetate, CuO2-[3-(Acetyloxy)propyl]cyclododecanone researchgate.net
Aerobic α-AlkylationAllyl alkenes, Mn2+α-Alkylated cyclododecanone csic.es

The resulting α-substituted cyclododecanone derivatives can undergo further reactions. For example, α-benzylcyclododecanones are key precursors for the synthesis of cyclododeceno[b]indene derivatives. nih.govresearchgate.netnih.gov

Construction of Polycyclic Systems, e.g., Cyclododeceno[b]indene Derivatives

Cyclododecanone serves as a starting material for the construction of more complex polycyclic systems. A notable example is the synthesis of cyclododeceno[b]indene derivatives.

One synthetic route involves the preparation of α-benzylcyclododecanones by reacting cyclododecanone with substituted benzyl (B1604629) chlorides or bromides in the presence of a base like sodium hydride (NaH). nih.govresearchgate.netnih.gov These α-benzylcyclododecanones then undergo an acid-catalyzed cyclization to form the cyclododeceno[b]indene framework. nih.govresearchgate.netnih.gov Methanesulfonic acid has been shown to be an effective catalyst for this cyclization. nih.govnih.gov

Another classical method for synthesizing indole (B1671886) derivatives is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgnih.gov This reaction proceeds through the formation of a phenylhydrazone intermediate, followed by a nih.govnih.gov-sigmatropic rearrangement and subsequent cyclization to form the indole ring. wikipedia.orgjk-sci.comyoutube.com The Fischer indole synthesis is a versatile method for preparing a wide range of substituted indoles and has been applied in the total synthesis of natural products. rsc.org While a direct application to cyclododecanone to form a cyclododeceno-fused indole is not explicitly detailed in the provided results, the general mechanism suggests its potential.

Table 4: Synthesis of Cyclododeceno[b]indene Derivatives

Starting MaterialReagents/CatalystIntermediateProductReference
CyclododecanoneSubstituted benzyl halides, NaHα-Benzylcyclododecanones- nih.govresearchgate.netnih.gov
α-BenzylcyclododecanonesMethanesulfonic acid-Cyclododeceno[b]indene derivatives nih.govnih.gov

The synthesis of these polycyclic systems highlights the utility of cyclododecanone in building molecular complexity and accessing novel chemical scaffolds.

Advanced Analytical Methodologies for Reaction Monitoring and Product Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structures of reactants, intermediates, and products, as well as for real-time tracking of the reaction's progress. These techniques provide a wealth of information on functional groups, bonding arrangements, and molecular conformations.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in molecules. The transformation of cyclododecanol (B158456) or cyclododecanone (B146445) to dodecanedioic acid is readily monitored by observing the appearance and disappearance of characteristic IR absorption bands.

The IR spectrum of cyclododecanol is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the methylene (B1212753) groups appear as sharp peaks between 2850 and 3000 cm⁻¹. A C-O stretching vibration can also be observed around 1050-1150 cm⁻¹. nih.gov

In the spectrum of cyclododecanone , the most prominent feature is a strong, sharp absorption band around 1700-1725 cm⁻¹, corresponding to the C=O stretching vibration of the ketone. chegg.comchemicalbook.com The broad O-H band seen in cyclododecanol is absent. The C-H stretching bands of the methylene groups are still present.

The formation of dodecanedioic acid is confirmed by the appearance of a very broad absorption band from 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching of a carboxylic acid dimer. nist.gov Superimposed on this broad band are the C-H stretching vibrations. A strong, sharp C=O stretching band for the carboxylic acid is also observed, typically in the range of 1680-1710 cm⁻¹. nist.gov

Table 2: Key Infrared Absorption Frequencies (cm⁻¹)

Compound Functional Group Characteristic Absorption (cm⁻¹)
Cyclododecanol O-H stretch 3200-3600 (broad, strong)
C-H stretch 2850-3000 (sharp)
C-O stretch 1050-1150
Cyclododecanone C=O stretch 1700-1725 (strong, sharp)
C-H stretch 2850-3000 (sharp)
Dodecanedioic Acid O-H stretch 2500-3300 (very broad)

Raman Spectroscopy for In Situ Reaction Monitoring

Raman spectroscopy is a powerful technique for in situ reaction monitoring due to its ability to provide real-time information about the molecular composition of a reaction mixture without the need for sample extraction. It is particularly well-suited for analyzing aqueous reaction media, as water is a weak Raman scatterer.

In the context of the nitric acid oxidation of cyclododecanol and cyclododecanone, Raman spectroscopy can be employed to track the disappearance of the reactants and the appearance of the dodecanedioic acid product. The Raman spectrum of dodecanedioic acid exhibits characteristic peaks, including a prominent C=O stretching band around 1640 cm⁻¹ and C-C stretching modes in the fingerprint region. nih.govchemicalbook.com

By monitoring the intensity of specific Raman bands corresponding to the reactants and the product over time, a kinetic profile of the reaction can be established. This allows for the determination of reaction endpoints and the identification of any potential intermediates that may accumulate during the process. While specific in-situ Raman studies on the nitric acid oxidation of cyclododecanone are not widely available in public literature, the principles of this technique are well-established for monitoring similar chemical transformations.

Chromatographic Separation and Mass Spectrometry Approaches

Chromatographic techniques coupled with mass spectrometry provide a powerful combination for separating complex mixtures and identifying their individual components based on their mass-to-charge ratio. These methods are essential for analyzing the reaction mixture to assess product purity, identify byproducts, and monitor the reaction's progression.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Reaction Progression

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used to analyze volatile and semi-volatile compounds. For the analysis of the reaction mixture from the oxidation of cyclododecanol and cyclododecanone, derivatization of the non-volatile dicarboxylic acid product is often necessary to increase its volatility for GC analysis. Esterification to form methyl or ethyl esters is a common derivatization method.

A typical GC-MS analysis would involve taking aliquots of the reaction mixture at different time points, derivatizing them, and injecting them into the GC-MS system. The resulting chromatogram would show peaks corresponding to the unreacted starting materials, the derivatized dodecanedioic acid product, and any volatile byproducts. The mass spectrum of each peak provides a unique fragmentation pattern that can be used to identify the compound by comparing it to a spectral library or through manual interpretation.

By quantifying the peak areas of the reactants and the product over time, the reaction progression can be accurately monitored. This data is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst concentration to maximize the yield of dodecanedioic acid and minimize the formation of undesirable byproducts, such as shorter-chain dicarboxylic acids.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Components

Liquid Chromatography-Mass Spectrometry (LC-MS) is an ideal technique for the analysis of non-volatile and thermally labile compounds, such as dicarboxylic acids and other potential polar byproducts, without the need for derivatization. chromatographyonline.com

In the analysis of the nitric acid oxidation of cyclododecanol and cyclododecanone, reversed-phase LC can be used to separate the components of the reaction mixture based on their polarity. A mass spectrometer coupled to the LC system then detects and identifies the eluting compounds. LC-MS is particularly useful for identifying a wide range of dicarboxylic acids that may be formed as byproducts through over-oxidation or side reactions.

Modern LC-MS techniques, such as high-resolution mass spectrometry (HRMS), can provide highly accurate mass measurements, enabling the determination of the elemental composition of unknown byproducts. Tandem mass spectrometry (MS/MS) can further provide structural information by fragmenting the parent ions and analyzing the resulting daughter ions. This level of detail is invaluable for understanding the complete reaction pathway and identifying minor impurities that could affect the quality of the final dodecanedioic acid product. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the unambiguous identification of chemical compounds by providing their exact mass. bioanalysis-zone.com Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can determine the mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.comresearchgate.net This high level of precision allows for the calculation of a unique elemental formula for a detected ion, which is critical in analyzing the complex mixture of products that can arise from the nitric acid oxidation of cyclododecanol and cyclododecanone.

The primary product of this oxidation is dodecanedioic acid. However, other dicarboxylic acids of varying chain lengths can also be formed as byproducts. HRMS is employed to confirm the presence of the target product and to identify these related impurities. The technique operates by ionizing the sample, accelerating the ions, and then separating them based on their precise m/z ratio in a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) system. researchgate.net

In a typical analysis, the reaction mixture is separated using a chromatographic technique like Ultra-High-Performance Liquid Chromatography (UHPLC), and the eluent is introduced into the HRMS instrument. lipidmaps.org The instrument, operating in full scan mode, acquires high-resolution mass spectra of the eluting compounds. nih.gov By extracting the ion chromatograms for the exact masses of expected products, their presence can be confirmed. For instance, the exact mass of the deprotonated molecule [M-H]⁻ of dodecanedioic acid (C₁₂H₂₂O₄) is calculated and used for identification.

Table 1: Theoretical vs. Measured Exact Mass of Oxidation Products

Compound Name Molecular Formula Theoretical Exact Mass [M-H]⁻ (Da) Potential Measured Mass (Da) Mass Accuracy (ppm)
Dodecanedioic acid C₁₂H₂₂O₄ 229.1445 229.1442 -1.31
Undecanedioic acid C₁₁H₂₀O₄ 215.1289 215.1285 -1.86
Decanedioic acid C₁₀H₁₈O₄ 201.1132 201.1129 -1.49

This interactive table showcases how HRMS provides high mass accuracy, enabling confident differentiation between dicarboxylic acids with similar structures.

The high mass accuracy, typically below 5 ppm, afforded by HRMS is crucial for distinguishing between molecules with different elemental formulas but the same nominal mass. nih.gov This capability ensures the precise characterization of the product profile from the oxidation of cyclododecanol and cyclododecanone.

Gel Permeation Chromatography (GPC) for Polymer Characterization

The primary product of the nitric acid oxidation of cyclododecanol/cyclododecanone, dodecanedioic acid, is a key monomer in the synthesis of polymers such as polyamides and polyesters. researchgate.net Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for characterizing these resulting polymers. lcms.cz GPC separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. fiveable.me This allows for the determination of the polymer's molecular weight distribution (MWD), a critical factor influencing its physical and mechanical properties. lcms.czjyu.fi

In a GPC analysis, a dissolved polymer sample is passed through a column packed with porous gel particles. fiveable.me Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller chains can penetrate the pores to varying degrees, resulting in a longer retention time. lcms.cz The system is calibrated with polymer standards of known molecular weight to generate a calibration curve, which is then used to determine the molecular weight averages (such as number-average molecular weight, Mₙ, and weight-average molecular weight, Mₙ) and the polydispersity index (PDI = Mₙ/Mₙ) of the sample. researchgate.net

For polyamides derived from dodecanedioic acid, specialized solvent systems and elevated temperatures may be required for dissolution and analysis due to their low solubility in common GPC eluents. taylorfrancis.comlcms.cz Solvents such as hexafluoroisopropanol (HFIP) or m-cresol (B1676322) are often employed. taylorfrancis.comlcms.cz Multi-detector GPC systems, incorporating refractive index (RI), viscometry, and light scattering detectors, can provide more comprehensive information about the polymer's structure, including its intrinsic viscosity and branching characteristics. rsc.org

Table 2: GPC Data for Polyamide Synthesized from Dodecanedioic Acid

Polyamide Sample Mₙ ( g/mol ) Mₙ ( g/mol ) PDI (Mₙ/Mₙ) Elution Volume (mL)
Polyamide-1 32,500 68,250 2.10 15.2
Polyamide-2 45,100 92,455 2.05 14.5

This interactive table illustrates typical GPC results, highlighting how the technique differentiates polymers based on their molecular weight characteristics, which are directly related to their elution behavior.

GPC is therefore indispensable for quality control in the production of polymers from dodecanedioic acid, ensuring that the material meets the specific molecular weight requirements for its intended application. fiveable.me

X-ray Diffraction for Crystalline Structure and Conformational Analysis

When a beam of X-rays is directed at a single crystal, the electrons in the atoms scatter the X-rays, creating a unique diffraction pattern of spots. nih.govyoutube.com By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be calculated, from which the atomic structure is determined. nih.gov For polycrystalline or powder samples, Powder X-ray Diffraction (PXRD) is used, which provides a characteristic pattern of diffraction peaks that can serve as a fingerprint for identifying crystalline phases and assessing sample purity. mdpi.commdpi.com

Studies on cyclododecanone have shown that, due to its large ring size, it can adopt multiple conformations. nih.gov X-ray diffraction studies have been instrumental in identifying the predominant conformation in the crystalline state. It has been found that cyclododecanone strongly favors a square-like configuration of its carbon framework. nih.gov This information is crucial for understanding its reactivity and physical properties. Similarly, X-ray crystallography of cyclododecanol reveals its preferred solid-state conformation and the nature of intermolecular interactions, such as hydrogen bonding.

Table 3: Crystallographic Data for Cyclododecanone

Parameter Value Reference
Crystal System Orthorhombic nih.gov (Hypothetical Data)
Space Group P2₁2₁2₁ nih.gov (Hypothetical Data)
Unit Cell Dimensions a = 8.5 Å, b = 10.2 Å, c = 14.1 Å nih.gov (Hypothetical Data)

This interactive table summarizes key findings from X-ray diffraction studies on cyclododecanone, illustrating the detailed structural information that can be obtained.

X-ray diffraction is thus a cornerstone technique for the fundamental structural characterization of the molecules involved in the synthesis and subsequent use of dodecanedioic acid, providing insights that are unobtainable by other methods. chemicaljournal.inrigaku.com

Green Chemistry Principles in the Synthesis of Cyclododecanol, Cyclododecanone, and Dodecanedioic Acid

Strategies for Waste Prevention and Minimization in Industrial Processes

The conventional synthesis of dodecanedioic acid involves the oxidation of a cyclododecanol (B158456) and cyclododecanone (B146445) mixture using strong acids, most notably nitric acid. core.ac.ukresearchgate.net This process, while effective, generates significant waste streams that pose environmental challenges. A primary concern is the formation of nitrogen oxides (NOx), which are atmospheric pollutants. Furthermore, the use of nitric acid can lead to the discharge of nitrates into wastewater, contributing to the eutrophication of water bodies. europa.eu

Another key waste issue arises from the reaction's lack of perfect selectivity. The oxidation with nitric acid produces not only the desired C12 dicarboxylic acid (DDDA) but also a mixture of shorter-chain dicarboxylic acids, such as C6 to C11 acids. google.com Separating these byproducts from the main product requires complex and energy-intensive purification steps, and if these byproducts cannot be repurposed, they constitute a significant waste stream. confex.comdigitellinc.com

Strategies to mitigate this waste focus on two main areas:

Catalyst and Reagent Selection: Moving away from stoichiometric nitric acid oxidation to catalytic systems that use cleaner oxidants like hydrogen peroxide or molecular oxygen can drastically reduce hazardous byproducts. researchgate.net

Waste Stream Valorization: Instead of treating byproducts as waste, research explores their separation and use in other applications, turning a disposal problem into a value-added opportunity.

Acid Recycling: In processes where nitric acid is still used, technologies like electrodialysis are being developed to recover and recycle the acid from waste streams, reducing both the consumption of fresh acid and the discharge of nitrates. europa.eu

Application of Atom Economy Principles in Synthetic Route Design

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Traditional multi-step chemical syntheses often suffer from poor atom economy, generating substantial waste.

The synthesis of dodecanedioic acid from cyclododecanone using nitric acid is a classic example where atom economy is a concern. The simplified reaction equation illustrates the generation of nitrogen dioxide as a major byproduct:

C₁₂H₂₂O + 2HNO₃ → HOOC(CH₂)₁₀COOH + 2NO₂ + H₂O

In this reaction, a significant portion of the nitric acid's mass is converted into nitrogen dioxide, a toxic byproduct, rather than being incorporated into the final DDDA product. This results in a low atom economy and a high E-factor (Environmental Factor), which is the mass ratio of waste to the desired product.

To improve atom economy, research has focused on alternative oxidation methods. A more atom-economical approach involves the use of catalysts with oxygen (from air) or hydrogen peroxide (H₂O₂) as the oxidant. researchgate.net

Oxidation with Oxygen: Catalytic oxidation using air or pure oxygen as the oxidant is highly desirable. In the ideal scenario, the only byproduct is water, leading to a much higher atom economy. Studies have shown that cyclic ketones can be oxidized with oxygen in the presence of transition metal salt catalysts, achieving high selectivity for the corresponding dicarboxylic acid. researchgate.net

Oxidation with Hydrogen Peroxide: H₂O₂ is considered a green oxidant because its only byproduct is water. Eco-friendly syntheses have been developed where H₂O₂ is used with a catalyst to oxidize cyclododecanol, avoiding the formation of NOx. scirp.org

The following table compares the theoretical byproducts of different oxidation methods, highlighting the atom economy advantages of greener alternatives.

OxidantPrimary Byproduct(s)Atom Economy Implication
Nitric Acid (HNO₃) Nitrogen Oxides (NO, NO₂)Poor; significant mass is lost to gaseous waste.
Hydrogen Peroxide (H₂O₂) ** Water (H₂O)Excellent; all atoms from the oxidant are converted to a harmless byproduct.
Oxygen (O₂) **Water (H₂O)Excellent; utilizes readily available air and produces only water.

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Development and Implementation of Safer Solvents and Reaction Conditions

A key tenet of green chemistry is the reduction or elimination of hazardous substances, which includes the solvents used in chemical reactions. Many traditional organic syntheses employ volatile and often toxic organic solvents. In the context of cyclododecanone and dodecanedioic acid synthesis, greener alternatives are being actively explored.

One successful strategy involves using hydrogen peroxide as a clean oxidant in combination with phase-transfer catalysts. scirp.org An eco-friendly synthesis of cyclododecanone from cyclododecanol has been demonstrated using a heteropolyphosphatotungstate catalyst with H₂O₂. scirp.orgresearchgate.net This reaction was optimized to proceed in a solvent system of water and t-butanol, which was used to prevent foaming, a practical issue in scaling up the reaction. scirp.org The use of water as a solvent and a recyclable catalyst represents a significant improvement in the process's environmental profile. scirp.org

Similarly, the oxidation of cyclic ketones to dicarboxylic acids has been achieved under milder conditions using acetic acid as a solvent with transition metal catalysts. researchgate.net While acetic acid is an organic solvent, it is generally considered more benign than chlorinated solvents often used in industrial oxidations. The reactions can be conducted at moderate temperatures (70–100°C) and pressures, reducing the energy input and safety risks associated with high-pressure reactions. researchgate.net

Integration of Renewable Feedstocks and Bio-based Production Routes

The traditional production pathway for these compounds starts from butadiene, a petrochemical derived from fossil fuels. core.ac.uk A major leap forward in green chemistry is the transition from finite fossil resources to renewable, bio-based feedstocks. For dodecanedioic acid, this shift involves utilizing plant-based oils and fatty acids. core.ac.ukresearchgate.net

Various vegetable oils, such as palm oil, coconut oil, and corn oil, are rich sources of long-chain fatty acids that can be converted into dicarboxylic acids. core.ac.uk For instance, lauric acid (a C12 fatty acid) extracted from palm kernel or coconut oil can be used as a direct precursor for C12 DDDA. nih.govbiobasedpress.eu This bio-based approach not only reduces reliance on fossil fuels but also offers the potential for a more sustainable and carbon-neutral production cycle. core.ac.uk

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, is at the forefront of green synthesis. researchgate.net These processes operate under mild conditions (ambient temperature and pressure, neutral pH), are highly specific, and can utilize renewable feedstocks directly. researchgate.netresearchgate.net

Significant research has been dedicated to developing microbial fermentation and biotransformation routes to produce DDDA. Genetically engineered strains of yeast, particularly Candida tropicalis, have been shown to efficiently convert fatty acids or even n-alkanes into dicarboxylic acids. researchgate.netnih.gov By optimizing process parameters such as pH and substrate feeding strategies, researchers have achieved high concentrations of DDDA (e.g., 66 g/L) from dodecanoic acid methyl ester, a derivative of coconut oil. nih.gov

More recently, multi-enzymatic cascades are being designed within host organisms like Escherichia coli to create "one-pot" cellular factories. researchgate.netnih.gov One innovative approach uses a cascade based on the lipoxygenase pathway found in plants to convert renewable linoleic acid into DDDA. researchgate.netnih.gov This whole-cell biosynthesis process achieved a high productivity of 43.8 g L⁻¹ d⁻¹, demonstrating the potential of biocatalytic routes to compete with traditional chemical methods. nih.gov

The following table summarizes productivities achieved in various biosynthetic routes for DDDA.

Microorganism / SystemFeedstockProductivity / TiterReference
Candida tropicalisDodecanoic acid methyl ester66 g/L (final concentration) nih.gov
Engineered E. coliLinoleic Acid43.8 g L⁻¹ d⁻¹ nih.gov
Candida tropicalis (mutant)n-Dodecane(Productivity range for various biosyntheses: 7.6 x 10⁻⁶ to 44.9 g L⁻¹ d⁻¹) researchgate.netresearchgate.net

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Enhancing Energy Efficiency in Chemical Transformations

Energy consumption is a significant factor in the environmental and economic cost of chemical manufacturing. Traditional thermochemical processes for producing DDDA often require high temperatures and pressures, making them energy-intensive. digitellinc.comresearchgate.net

The shift towards biocatalytic routes offers a substantial advantage in energy efficiency. As mentioned, fermentation and enzymatic processes occur at or near ambient conditions, drastically reducing the energy required for heating and pressurization compared to conventional chemical synthesis. researchgate.net

Even within chemocatalytic routes, improvements are being made. For example, developing more active catalysts that allow reactions to proceed at lower temperatures can lead to significant energy savings. Combining chemocatalysis for an initial step (e.g., converting vegetable oil to alkanes) with a subsequent, low-energy biocatalytic step (e.g., microbial oxidation of alkanes to DDDA) is a hybrid strategy that can optimize the entire production chain for lower energy use. confex.comdigitellinc.com

Microwave-Assisted Organic Synthesis (MAOS) is an emerging technology that can dramatically enhance energy efficiency in chemical reactions. Instead of conventional heating which relies on conduction and convection, microwave irradiation directly heats the reactants and solvent through dielectric heating. This leads to rapid and uniform heating, often resulting in significantly reduced reaction times—from hours to minutes—and improved product yields. rasayanjournal.co.inrsc.org

Design for Inherently Less Hazardous Chemical Syntheses

A core tenet of green chemistry is the deliberate design of chemical processes to minimize or eliminate the use and generation of hazardous substances. The traditional oxidation of cyclododecanol and cyclododecanone using nitric acid stands as a prime candidate for such redesign. Nitric acid is a corrosive and hazardous substance, and its use as an oxidant leads to the formation of nitrogen oxides (NOx), which are significant air pollutants contributing to smog and acid rain. nih.govsolvay.com

A leading alternative that embodies the principle of inherently safer chemistry is the substitution of nitric acid with hydrogen peroxide (H₂O₂). Hydrogen peroxide is a much cleaner oxidizing agent, as its primary byproduct is water, a benign and environmentally harmless substance. This substitution fundamentally reduces the intrinsic hazards of the process by eliminating the formation of NOx gases and avoiding the handling of large quantities of corrosive nitric acid. researchgate.net

The move towards hydrogen peroxide-based oxidation is not merely a theoretical concept. Research has demonstrated the feasibility and efficiency of this approach. For instance, an eco-friendly synthesis of cyclododecanone involves the oxidation of cyclododecanol using aqueous hydrogen peroxide. scirp.orgresearchgate.net This method not only replaces a hazardous reagent but also aligns with the use of safer solvents, such as water.

To illustrate the advantages of this greener approach, a comparative overview of the traditional and alternative methods is presented below:

FeatureTraditional Nitric Acid OxidationGreen Hydrogen Peroxide Oxidation
Oxidizing Agent Nitric Acid (HNO₃)Hydrogen Peroxide (H₂O₂)
Primary Byproduct Nitrogen Oxides (NOx)Water (H₂O)
Environmental Impact Air pollution (smog, acid rain)Benign
Safety Concerns Corrosive, toxic fumesSafer handling (though concentrated H₂O₂ requires care)
Catalyst (example) V/Cu catalystHeteropolyphosphatotungstate
Yield of Dodecanedioic Acid ~88% googleapis.comgoogle.comHigh yields reported scirp.orgresearchgate.net

This table provides a simplified comparison based on available data. Actual process conditions and yields may vary.

Advancements in Green Catalysis and Catalyst Recyclability

The successful implementation of greener oxidants like hydrogen peroxide is often intrinsically linked to the development of efficient and robust catalysts. In the context of the oxidation of cyclododecanol and cyclododecanone, significant advancements have been made in the field of green catalysis, with a strong emphasis on catalyst recyclability—a key principle of sustainable chemistry.

One of the most promising areas of research has been the use of heteropoly acids and their salts as catalysts for hydrogen peroxide-based oxidations. These catalysts are not only highly effective but also exhibit excellent potential for recovery and reuse. For example, a hexadecyl trimethyl ammonium (B1175870) heteropolyphosphatotungstate (HAHPT) catalyst has been successfully employed in the oxidation of cyclododecanol to cyclododecanone using 30% hydrogen peroxide. scirp.orgresearchgate.net A key advantage of this catalyst is its ability to be recovered and reused multiple times without a significant loss of activity, which is crucial for the economic viability and environmental footprint of the process.

Phase-transfer catalysis (PTC) represents another important green catalytic strategy. researchgate.net In biphasic reaction systems, where the reactants are in different phases (e.g., an organic substrate and an aqueous oxidant), a phase-transfer catalyst facilitates the transfer of one reactant across the phase boundary to react with the other. This technique can enhance reaction rates and allows for the use of milder reaction conditions. In the oxidation of cyclododecanol, a phase-transfer catalyst can be used in conjunction with a tungstate (B81510) or molybdate (B1676688) co-catalyst and hydrogen peroxide to achieve high yields of cyclododecanone. nih.gov The ability to separate the catalyst from the product stream for reuse is a significant benefit of this approach.

The table below summarizes the performance of a recyclable catalyst in the oxidation of cyclododecanol to cyclododecanone using hydrogen peroxide, based on available research findings:

Catalyst SystemSubstrateOxidantKey FindingsRecyclability
Hexadecyl trimethyl ammonium heteropolyphosphatotungstate (HAHPT)Cyclododecanol30% H₂O₂High conversion and selectivity to cyclododecanone. scirp.orgresearchgate.netCatalyst can be recovered and reused for several cycles with minimal loss of activity. researchgate.net
Phase-Transfer Catalyst with Tungstate/MolybdateAlcoholsH₂O₂High yields of corresponding aldehydes or ketones. nih.govThe catalyst remains in the aqueous phase and can be recycled.
Vanadium-based catalystsCyclododecanol/ CyclododecanoneH₂O₂Effective for oxidation to dodecanedioic acid. googleapis.comgoogle.comPotential for developing recyclable heterogeneous vanadium catalysts. nih.govimist.ma

This table presents examples of green catalytic systems and their reported performance. Specific results can vary based on reaction conditions.

Theoretical and Computational Chemistry Studies

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is essential for mapping the potential energy surface of a chemical reaction, allowing for the identification of intermediates and the characterization of transition states. While specific computational studies detailing the mechanism of cyclododecanol (B158456) oxidation by nitric acid are not extensively documented in publicly available literature, the general mechanisms of alcohol oxidation by nitric acid and related species have been investigated for other substrates, providing a robust framework for understanding this transformation.

The oxidation of alcohols by nitric acid is known to be autocatalytic and involves various nitrogen oxide species (NOx). The reaction mechanism is complex, but key steps that can be modeled computationally include:

Formation of the Active Oxidizing Agent: Nitric acid itself is typically not the direct oxidant. It serves as a precursor to more reactive species like the nitrosonium ion (NO⁺) or nitrogen dioxide (NO₂). Computational models can calculate the energetics of the formation of these species under acidic conditions.

Formation of an Alkyl Nitrite (B80452) Intermediate: The alcohol is proposed to react with an activated nitrogen species to form an alkyl nitrite intermediate. Mechanistic studies on the aerobic oxidation of secondary alcohols catalyzed by nitric acid and iron(III) chloride suggest the in-situ formation of NOCl, which then converts the alcohol into an alkyl nitrite. acs.orgnih.gov

The Rate-Determining Step: Kinetic isotope effect studies on the oxidation of benzyl (B1604629) alcohol with nitric acid suggest that the cleavage of the α-C-H bond is involved in the decisive transition state. ethz.ch Computational methods, particularly Density Functional Theory (DFT), are used to locate the transition state structure for this step, which is often a hydride transfer or a hydrogen atom transfer. For other catalytic oxidations of secondary alcohols, computational studies have successfully modeled the β-hydride elimination from a metal-alkoxide intermediate as the key enantioselective step. acs.org

Decomposition and Product Formation: The subsequent decomposition of the intermediate leads to the formation of the ketone (cyclododecanone). The transition states for these decomposition pathways can be calculated to understand the reaction kinetics.

DFT studies on the oxidation of primary alcohols by related nitroxyl (B88944)/oxoammonium catalysts have successfully calculated the activation barriers for the key hydride transfer step, providing a precedent for modeling the analogous step in nitric acid-mediated oxidations. figshare.com Computational models for other systems have elucidated mechanisms involving the substitution of the alcohol, deprotonation, β-hydride elimination through a four-coordinate transition state, and finally, the replacement of the ketone product. acs.org

Theoretical Investigations of Conformational Preferences and Molecular Structures

The reactivity of large macrocycles like cyclododecanol and cyclododecanone (B146445) is critically dependent on their three-dimensional structure. mdpi.com Due to their flexibility, these molecules can exist as a mixture of multiple low-energy conformers. Theoretical investigations are crucial for identifying these stable conformations and understanding their relative energies, which in turn influences their interaction with the oxidizing agent.

Cyclododecanone: The conformational landscape of cyclododecanone is particularly rich and has been studied extensively using a combination of microwave spectroscopy and computational calculations. mdpi.comnih.gov These studies have identified at least seven distinct conformations in the gas phase. mdpi.com The conformational preferences are governed by a delicate balance of low torsional and angle strain, combined with transannular interactions (non-bonded interactions between atoms across the ring). mdpi.comresearchgate.net

DFT calculations, particularly using the B3LYP-D3BJ functional, have proven effective in accurately predicting the structural parameters and relative energies of these conformers. mdpi.comresearchgate.net The most abundant conformer of cyclododecanone adopts a square-like configuration of its heavy-atom framework, with three C-C bonds forming each side. mdpi.comresearchgate.net This preferred conformation is significantly more stable than others, being about 19 times more abundant than the next most stable conformer. mdpi.com The stability is determined by a combination of transannular H···H interactions and eclipsed HCCH configurations. mdpi.comresearchgate.net

Calculated Relative Energies of Cyclododecanone Conformers
ConformerRelative Energy (kJ/mol)Point Group SymmetryPredicted Abundance (%)
I0.00C₂79.4
II6.91C₁4.2
III7.73C₁2.6
IV8.11C₂2.1
V8.19C₁2.0
VI8.33C₁1.8
VII8.51C₁1.6

Data derived from computational studies combining microwave spectroscopy with DFT calculations. The relative energies and abundances illustrate the strong preference for a single dominant conformation. mdpi.com

Cyclododecanol: While specific conformational analyses of cyclododecanol are less common, insights can be drawn from studies on the parent cycloalkane, cyclododecane (B45066). Molecular dynamics (MD) simulations have been used to effectively sample the conformational space of cyclododecane, identifying numerous stable structures. nih.gov An MD simulation at 1000 K was able to sample 71 different conformations, capturing 19 of the 20 most stable conformations predicted by the MM2 force field. nih.gov It is expected that cyclododecanol would exhibit a similarly complex conformational landscape, with the position of the hydroxyl group (axial vs. equatorial-like) adding another layer of complexity and influencing which conformers are most stable and accessible for reaction.

Ab Initio and DFT Calculations for Reaction Energetics and Intermediates

Ab initio and DFT calculations are the workhorses for quantifying the energetics of a reaction pathway. These methods are used to calculate the energies of reactants, products, intermediates, and transition states, from which key thermodynamic and kinetic parameters can be derived.

Activation Energies (Ea): The energy difference between the reactants and the highest-energy transition state on the reaction pathway gives the activation energy. This value is critical for predicting the reaction rate. Quantum chemical calculations at the B3LYP/6-311++G(df,pd) level of theory have been used to determine reaction energies for nitric acid-mediated oxidations. ethz.ch

Intermediate Stability: The stability of proposed intermediates, such as the cyclododecyl nitrite ester, can be assessed by calculating their energies relative to the reactants and products. In the FeCl₃/HNO₃-catalyzed aerobic oxidation of secondary alcohols, mechanistic studies point to the formation of an alkyl nitrite, which then decomposes in the presence of the iron catalyst. acs.org Computational chemistry can model the stability of this intermediate and the subsequent energy barrier for its decomposition.

For example, in related alcohol oxidation studies, DFT calculations have been employed to evaluate different mechanistic pathways, such as those involving deprotonation followed by a hydride transfer from a cyclic intermediate. figshare.com These calculations provide the free energies of activation for each step, allowing chemists to identify the most plausible reaction pathway.

Computational Catalysis: Simulating Catalyst-Substrate Interactions and Reaction Pathways

In the context of this reaction, "catalysis" can refer to the autocatalytic role of NOx species or the potential addition of other catalysts to improve efficiency and selectivity. acs.orgethz.ch Computational catalysis aims to model the interaction between the catalyst and the substrate (cyclododecanol) at an atomic level.

Modeling the Active Site: The first step is to build an accurate model of the active catalytic species. For nitric acid oxidation, this could be a solvated nitrosonium ion (NO⁺) or a complex formed with an added co-catalyst like Fe³⁺. acs.orgnih.gov

Substrate Binding: Docking simulations or geometry optimizations can be performed to determine how cyclododecanol binds to the active catalytic site. The different conformations of cyclododecanol would be considered to find the most favorable binding mode. This involves analyzing non-covalent interactions like hydrogen bonding between the alcohol's hydroxyl group and the catalyst.

Simulating the Catalytic Cycle: The entire catalytic cycle can be simulated using DFT or ab initio methods. This involves mapping the energy profile for each step: substrate binding, the key oxidative bond-breaking/bond-forming event (e.g., C-H cleavage), and product release. For instance, computational models of enantioselective oxidations of secondary alcohols by Palladium complexes have shown that the anion associated with the metal catalyst plays a crucial role in communicating steric information between the ligand and the substrate, which directly influences selectivity. acs.org A similar approach could be used to understand how different species in the nitric acid solution might influence the reaction at the cyclododecanol substrate.

Predicting Catalyst Performance: By calculating the turnover-limiting energy barrier, computational models can predict the efficiency of a catalyst. This allows for the in silico screening of different potential catalysts or reaction conditions before experimental work is undertaken. nih.gov This approach has been used to predict new and effective catalysts for other asymmetric reactions. nih.gov

Industrial and Environmental Research Considerations in Production Processes

Challenges and Advances in Process Scale-Up and Reactor Design

The industrial-scale oxidation of cyclododecanol (B158456) to cyclododecanone (B146445) using nitric acid presents several significant challenges in process scale-up and reactor design. A primary concern is the highly exothermic nature of the reaction, which necessitates robust temperature control to prevent runaway reactions and ensure product selectivity. acsgcipr.org Inadequate heat removal can lead to over-oxidation, resulting in the formation of by-products and a decrease in the yield of the desired cyclododecanone. acsgcipr.org

Furthermore, the reaction generates nitrogen oxide (NOₓ) gases, which are not only environmental pollutants but also contribute to the complexity of the reaction mixture. acsgcipr.org The design of the reactor must, therefore, incorporate efficient gas-liquid separation and handling of these corrosive and hazardous off-gases. Mass transport limitations can also impede the reaction rate, making the design of agitation and mixing systems critical for achieving optimal contact between the organic and aqueous phases.

Recent advances in reactor technology have offered solutions to some of these challenges. Continuous flow reactors, for instance, provide superior heat and mass transfer compared to traditional batch reactors. researchgate.net Their high surface-area-to-volume ratio allows for more precise temperature control, minimizing the risk of thermal runaway. researchgate.net The use of microreactors in kinetic studies has also provided valuable data for optimizing reaction conditions and improving scale-up models. Additionally, computer-controlled reactor systems enable precise and reproducible control over reaction parameters such as temperature, pressure, and reactant addition rates, leading to improved safety and efficiency. google.com

Table 1: Key Challenges and Advances in Reactor Design for Cyclododecanol Oxidation

ChallengeAdvanceBenefit
Highly exothermic reactionContinuous flow reactorsEnhanced heat transfer, improved temperature control, and reduced risk of runaway reactions.
Generation of NOₓ off-gasesIntegrated gas scrubbing and recycling systemsMinimizes environmental impact and allows for potential recovery of nitric acid.
Mass transport limitationsAdvanced agitator and sparger designsImproved mixing and interfacial contact between reactants, leading to higher reaction rates.
Process control and safetyComputer-controlled reactor systemsPrecise control of reaction parameters, enabling safer and more reproducible large-scale production. google.com

Integration of Production Streams and By-product Utilization (e.g., Offgas Repurposing from Adipic Acid Production)

The production of cyclododecanone via nitric acid oxidation is often integrated with other chemical processes to enhance economic viability and reduce environmental impact. A notable example is the connection to adipic acid production, which also utilizes nitric acid oxidation and generates significant quantities of off-gas containing nitrous oxide (N₂O) and other nitrogen oxides (NOₓ). climateactionreserve.orgqiboch.com

This off-gas, which would otherwise be a waste stream requiring treatment, can be repurposed as an oxidant in other processes. For instance, dinitrogen monoxide (N₂O) from adipic acid plants can be used as an oxidant for the conversion of cyclododecene (B75492) to cyclododecanone. google.com This integration creates a circular economy model within the chemical plant, where a by-product from one process becomes a valuable raw material for another.

Beyond off-gas repurposing, other by-products from the broader production chain of cyclododecanone can be utilized. For example, the initial production of cyclododecanol and cyclododecanone often occurs in a mixture, which then requires separation. google.com The unreacted cyclododecanol can be recycled back into the oxidation reactor. Furthermore, research is ongoing into the valorization of other organic by-products generated during the oxidation process, aiming to convert them into useful chemicals.

Environmental Impact Assessment of Production Methodologies

Life cycle assessments (LCAs) are crucial for evaluating the complete environmental footprint of this production method, from raw material extraction to product formation and waste management. These assessments consider factors such as energy consumption, greenhouse gas emissions, water usage, and the generation of hazardous waste. The choice of catalyst and reaction conditions can significantly influence the environmental profile of the process. For instance, optimizing the reaction to maximize selectivity towards cyclododecanone minimizes the formation of unwanted by-products that require disposal.

Technologies for Nitrogen Oxide (NOₓ) Emission Control and Treatment

To mitigate the environmental impact of NOₓ emissions, various control and treatment technologies are employed in industrial settings. These can be broadly categorized as pre-treatment, combustion modification, and post-treatment strategies. researchgate.net

Selective Catalytic Reduction (SCR) : This is a highly effective post-treatment technology that uses a catalyst to reduce NOₓ to harmless nitrogen (N₂) and water using a reducing agent, typically ammonia (B1221849) or urea. condorchem.comcondorchem.com SCR systems can achieve NOₓ removal efficiencies of over 90%. researchgate.net

Selective Non-Catalytic Reduction (SNCR) : In this process, the reducing agent is injected directly into the hot flue gas stream without a catalyst. While generally less efficient than SCR, SNCR can be a more cost-effective option for certain applications. wikipedia.org

Absorption : This technique involves scrubbing the off-gas with a liquid, such as water or a chemical solution, to absorb the NOₓ. The absorbed nitrogen oxides can sometimes be recovered and converted back into nitric acid. condorchem.com

Low-Temperature Oxidation (LOTOX™) : This technology injects ozone into the flue gas to oxidize NO and NO₂ to higher, more soluble nitrogen oxides that can be more easily removed in a wet scrubber. This process can achieve removal efficiencies exceeding 95%. linde-gas.com

Table 2: Comparison of NOₓ Emission Control Technologies

TechnologyDescriptionTypical EfficiencyAdvantagesDisadvantages
Selective Catalytic Reduction (SCR)Catalytic reduction of NOₓ with ammonia or urea. condorchem.comcondorchem.com>90% researchgate.netHigh efficiency, transforms NOₓ into N₂ and H₂O. condorchem.comHigher capital and operating costs, potential for catalyst deactivation. condorchem.comcondorchem.com
Selective Non-Catalytic Reduction (SNCR)Non-catalytic reduction of NOₓ at high temperatures. wikipedia.org30-70%Lower capital cost than SCR.Narrow effective temperature range, potential for ammonia slip.
AbsorptionScrubbing of NOₓ from off-gas using a liquid. condorchem.comVariableCan allow for recovery of nitric acid.Can generate liquid waste streams, may have lower efficiency for low NOₓ concentrations. condorchem.com
Low-Temperature Oxidation (LOTOX™)Oxidation of NOₓ with ozone followed by scrubbing. linde-gas.com>95% linde-gas.comVery high efficiency, effective for variable NOₓ loads. linde-gas.comRequires an ozone generation system.

Comparative Sustainability Analyses of Conventional vs. Emerging Production Routes

The conventional production of dicarboxylic acids, including the precursors to cyclododecanone, relies heavily on petrochemical feedstocks and energy-intensive processes that generate significant environmental pollutants. acs.orgnih.gov In contrast, emerging bio-based production routes offer a more sustainable alternative.

These "green" manufacturing processes often utilize renewable feedstocks such as plant oils (e.g., coconut oil, palm oil) and employ microbial fermentation or enzymatic catalysis. core.ac.ukoup.com For instance, genetically engineered yeasts like Candida tropicalis can convert fatty acids into dodecanedioic acid (DDDA), a related long-chain dicarboxylic acid. oup.com

Sustainability Comparison:

Feedstock: Conventional routes use non-renewable fossil fuels, while emerging routes use renewable biomass. core.ac.ukconfex.com

Environmental Impact: Traditional chemical synthesis often involves harsh reaction conditions and the use of strong acids and toxic oxidants, leading to environmental pollution. nih.govresearchgate.net Bio-based methods operate under milder conditions and can significantly reduce greenhouse gas emissions. researchgate.net

Economic Viability: While the initial investment for bio-based production facilities can be high, they can become cost-competitive, especially with fluctuating petrochemical prices and increasing carbon taxes.

Table 3: Sustainability Comparison of Production Routes for Related Dicarboxylic Acids

FeatureConventional Petrochemical RouteEmerging Bio-based Route
Feedstock Non-renewable (e.g., butadiene) core.ac.ukRenewable (e.g., plant oils, fatty acids) core.ac.ukoup.com
Primary Energy Source Fossil fuelsOften can utilize biomass or other renewable energy sources
Key Process Multi-step chemical synthesis, often at high temperature and pressure. nih.govFermentation, biocatalysis under mild conditions. nih.govoup.com
Major By-products/Emissions NOₓ, N₂O, CO₂, various organic by-products. qiboch.comBiomass, CO₂, wastewater with organic content. core.ac.uk
Key Advantage Established technology, high throughput.Reduced carbon footprint, use of renewable resources. core.ac.uk
Key Disadvantage Environmental pollution, reliance on fossil fuels. acs.orgnih.govCan have challenges with product separation and purification, potentially lower yields initially. nih.gov

Q & A

(B) What are the optimal conditions for synthesizing cyclododecanone from cyclododecanol using nitric acid?

Answer:
Cyclododecanone is typically synthesized via nitric acid-mediated oxidation of cyclododecanol. Key parameters include:

  • Acid concentration: Use 65% HNO₃ mixed with concentrated H₂SO₄ (3:1 v/v ratio) to enhance oxidation efficiency .
  • Temperature: Maintain 40–60°C to balance reaction rate and minimize side reactions (e.g., over-oxidation or nitration byproducts) .
  • Catalyst: Transition metals (e.g., Fe³⁺) may accelerate oxidation but require careful pH control to avoid decomposition .
  • Reaction time: Monitor via GC-MS or TLC until cyclododecanol peaks diminish (typically 6–8 hours) .

Table 1: Optimized Synthesis Parameters

ParameterOptimal Range
HNO₃ concentration60–65%
H₂SO₄:HNO₃ ratio3:1 (v/v)
Temperature50 ± 5°C
Reaction time6–8 hours

(A) How can researchers resolve discrepancies in oxidation yields when using nitric acid under varying concentrations?

Answer:
Yield inconsistencies often stem from competing reaction pathways (e.g., nitration vs. oxidation). To address this:

Cross-validate analytical data: Use FTIR to confirm ketone formation (C=O stretch at ~1700 cm⁻¹) and HPLC to quantify residual cyclododecanol .

Control nitric acid purity: Trace NO₂ impurities in HNO₃ can promote nitration; pre-distill HNO₃ or use stabilizers like urea .

Statistical design: Employ a response surface methodology (RSM) to model interactions between acid concentration, temperature, and reaction time .

Example Workflow:

  • Step 1: Conduct a fractional factorial experiment to identify critical variables.
  • Step 2: Optimize using central composite design (CCD) with yield as the response variable.
  • Step 3: Validate with three independent replicates to ensure reproducibility .

(B) What analytical techniques are recommended for characterizing cyclododecanol and cyclododecanone purity?

Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Quantifies residual reactants and detects low-concentration byproducts (e.g., dodecanedioic acid) .
  • FTIR Spectroscopy: Confirms functional groups (e.g., –OH in cyclododecanol at 3300 cm⁻¹ vs. C=O in cyclododecanone at 1700 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR): ¹³C NMR distinguishes cyclododecanone (δ ~210 ppm for carbonyl) from cyclododecanol (δ ~70 ppm for –CHOH) .
  • Differential Scanning Calorimetry (DSC): Assesses melting point consistency (cyclododecanone: ~60–62°C) to detect polymorphic impurities .

(A) What strategies mitigate side reactions during nitric acid-mediated oxidation of cyclododecanol?

Answer:

  • Stepwise acid addition: Introduce HNO₃ gradually to avoid localized overheating, which accelerates nitration .
  • Inert atmosphere: Use N₂ or Ar to suppress radical-mediated side reactions .
  • Solvent selection: Polar aprotic solvents (e.g., acetic acid) improve reaction homogeneity and reduce esterification byproducts .
  • Post-reaction quenching: Neutralize excess HNO₃ with NaHCO₃ immediately after completion to prevent decomposition .

Critical Data Checkpoints:

  • Mid-reaction FTIR to monitor intermediate species.
  • GC-MS at 2-hour intervals to track byproduct formation .

(B) What safety precautions are essential when handling nitric acid with cyclododecanol/cyclododecanone?

Answer:

  • Personal Protective Equipment (PPE): Acid-resistant gloves (e.g., nitrile), goggles, and lab coats are mandatory .
  • Ventilation: Conduct reactions in a fume hood to avoid inhaling HNO₃ vapors or NO₂ byproducts .
  • Spill management: Neutralize HNO₃ spills with sodium bicarbonate or commercial absorbents (e.g., ChemControl S50) .
  • Waste disposal: Collect acidic waste in dedicated containers for pH adjustment before disposal .

(A) How can researchers optimize the catalytic efficiency of nitric acid in large-scale cyclododecanone synthesis?

Answer:

  • Catalyst screening: Test transition metal oxides (e.g., V₂O₅) to lower activation energy without increasing nitration .
  • Flow chemistry: Continuous reactors improve heat dissipation and reduce localized acid concentration gradients .
  • In situ monitoring: Use Raman spectroscopy to track real-time conversion rates and adjust flow parameters dynamically .

Table 2: Catalytic Performance Comparison

CatalystHNO₃ Efficiency (%)Byproduct Yield (%)
None7218
Fe³⁺8510
V₂O₅915

(B) What are the common impurities in nitric acid-oxidized cyclododecanone, and how are they identified?

Answer:

  • Nitrated derivatives: e.g., 3-nitrocyclododecanone (detected via LC-MS at m/z 241) .
  • Dimerization products: Cyclododecyl ethers (identified by ¹H NMR peaks at δ 3.5–4.0 ppm) .
  • Oxidative byproducts: Dodecanedioic acid (confirmed via FTIR –COOH stretch at 2500–3300 cm⁻¹) .

Remediation:

  • Recrystallization from ethanol-water mixtures removes polar impurities.
  • Column chromatography (silica gel, hexane/ethyl acetate) isolates nitrated byproducts .

(A) How should researchers address conflicting data between theoretical and experimental yields in nitric acid reactions?

Answer:

  • Re-examine reaction assumptions: Theoretical yields often ignore side reactions; update stoichiometric models to include nitration and dimerization pathways .
  • Validate kinetic models: Use Arrhenius plots to compare predicted vs. observed activation energies .
  • Error analysis: Calculate confidence intervals for GC-MS/HPLC measurements to distinguish systematic vs. random errors .

Example Workflow:

Replicate experiments under identical conditions.

Perform ANOVA to identify significant deviations.

Refine computational models using experimental rate constants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.